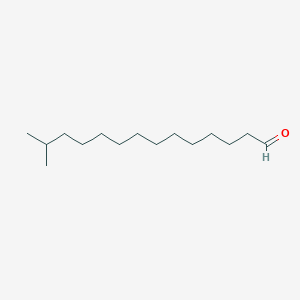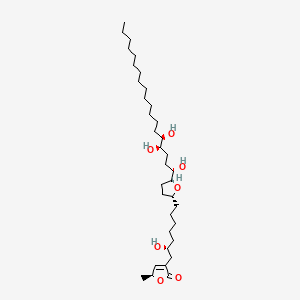![molecular formula C40H74N2O12 B1248182 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-708365 is a synthetic organic compound classified as an azalide derivative of erythromycin. It has been developed to exhibit improved acid stability compared to erythromycin, azithromycin, and clarithromycin
Preparation Methods
L-708365 is synthesized through a series of chemical reactions starting from erythromycin. The synthetic route involves the modification of the erythromycin structure to enhance its acid stability. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to specific positions on the erythromycin molecule.
Dimethylamino Substitution: Substitution of hydrogen atoms with dimethylamino groups to improve stability.
Methoxylation: Addition of methoxy groups to further enhance the compound’s properties.
Industrial production methods for L-708365 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to facilitate the desired chemical reactions.
Catalysts: Using catalysts to speed up the reactions and improve efficiency.
Purification: Employing purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
L-708365 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Scientific Research Applications
L-708365 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of structural modifications on the stability and activity of azalide derivatives.
Biology: Investigated for its potential to inhibit bacterial growth and treat infections caused by resistant strains.
Medicine: Explored as a potential antibiotic for treating bacterial infections, particularly those caused by erythromycin-resistant bacteria.
Industry: Utilized in the development of new antibiotics with improved stability and efficacy.
Mechanism of Action
The mechanism of action of L-708365 involves binding to the bacterial ribosome and inhibiting protein synthesis. This action prevents the bacteria from growing and reproducing, ultimately leading to their death. The molecular targets of L-708365 are the ribosomal subunits, and the pathways involved include the inhibition of peptide chain elongation .
Comparison with Similar Compounds
L-708365 is compared with other azalide derivatives such as erythromycin, azithromycin, and clarithromycin. The key differences include:
Improved Acid Stability: L-708365 has better acid stability compared to erythromycin, azithromycin, and clarithromycin.
Similar compounds include:
Erythromycin: A widely used antibiotic with lower acid stability.
Azithromycin: Known for its broad-spectrum activity but with moderate acid stability.
Clarithromycin: An antibiotic with improved acid stability compared to erythromycin but less stable than L-708365.
Properties
Molecular Formula |
C40H74N2O12 |
|---|---|
Molecular Weight |
775.0 g/mol |
IUPAC Name |
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H74N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h15,22-35,37,43-45,47-48H,1,16-21H2,2-14H3/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35+,37-,38+,39+,40+/m0/s1 |
InChI Key |
ZZRQNCPNJLVUMK-UZSBJOJWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](CN([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)CC=C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(CN(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC=C)C)O)(C)O |
Synonyms |
L 708,365 L 708365 L-708,365 L-708365 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)


![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride](/img/structure/B1248113.png)






